molecular formula C9H14O6 B15338119 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Cat. No.: B15338119
M. Wt: 218.20 g/mol
InChI Key: NHXANTNMAAWUCI-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C9H12O5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The dioxane ring structure may also interact with enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

2-methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C9H14O6/c1-9(5-14-8(11)15-6-9)7(10)13-4-3-12-2/h3-6H2,1-2H3

InChI Key

NHXANTNMAAWUCI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1)C(=O)OCCOC

Origin of Product

United States

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